1-((4-Iodophenyl)sulfonyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEWCHMKMWUJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 1 4 Iodophenyl Sulfonyl Pyrrolidine
Nucleophilic Reactivity at the Sulfonyl Group
The sulfur atom in the sulfonyl group of 1-((4-Iodophenyl)sulfonyl)pyrrolidine is electrophilic and can be the target of nucleophilic attack. While sulfonamides are generally stable, under certain conditions, the sulfur-nitrogen (S-N) bond can be cleaved. This reactivity is fundamental to the functionalization of primary sulfonamides. For instance, a pyrylium (B1242799) salt like Pyry-BF4 can activate the otherwise poorly nucleophilic NH2 group in a primary sulfonamide, facilitating its conversion into a highly reactive sulfonyl chloride intermediate. researchgate.net This intermediate can then react with a wide range of nucleophiles, including complex amines, to form new sulfonamide linkages. researchgate.net This principle highlights that while the S-N bond in a cyclic sulfonamide like this compound is robust, the sulfonyl group itself is a key electrophilic center capable of undergoing substitution reactions, especially if the pyrrolidine (B122466) ring were replaced by a primary amine.
Electrophilic Reactivity of the Iodophenyl Moiety
The most significant and widely exploited reactivity of this compound stems from the carbon-iodine (C-I) bond on the phenyl ring. The iodine atom serves as an excellent leaving group, making the ipso-carbon a prime site for electrophilic participation in a multitude of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
The iodophenyl moiety allows the compound to act as an aryl source in reactions such as:
Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form biaryl compounds. sigmaaldrich.comkaist.ac.kr This is one of the most utilized methods for creating C-C bonds in the pharmaceutical industry. sigmaaldrich.com
Heck Reaction: Coupling with alkenes to form substituted alkenes. researchgate.netnih.gov
Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes. researchgate.netnih.gov
Kumada and Negishi Couplings: Reactions with Grignard reagents or organozinc compounds, respectively. nih.gov
These transformations typically proceed under mild conditions, often at room temperature, and can be highly efficient. nih.gov The versatility of the iodophenyl group makes this compound a valuable synthon for introducing the (sulfonyl)pyrrolidine-phenyl fragment into diverse molecular scaffolds. For example, aryl iodides are common intermediates in drug synthesis, and their ability to couple efficiently with various partners is a key advantage. nih.gov
Below is a table summarizing the types of cross-coupling reactions the iodophenyl moiety can undergo.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Arylboronic Acid | C-C (Aryl-Aryl) | Palladium Complex |
| Heck | Alkene | C-C (Aryl-Vinyl) | Palladium Complex |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium/Copper Complex |
| Kumada | Grignard Reagent (R-MgX) | C-C (Aryl-Alkyl/Aryl) | Palladium or Nickel Complex |
| Negishi | Organozinc Reagent (R-ZnX) | C-C (Aryl-Alkyl/Aryl) | Palladium Complex |
| Ullmann-type | Sulfenamides | C-S (Aryl-Sulfur) | Copper(I) Iodide |
Mechanisms of Sulfonamide Formation and Pyrrolidine Ring Closure
The synthesis of this compound itself involves the formation of a stable sulfonamide bond. This process is a classic example of nucleophilic substitution at a sulfonyl center.
The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg In the case of this compound, this involves the reaction of 4-iodobenzenesulfonyl chloride with pyrrolidine. The reaction proceeds via a nucleophilic attack of the nitrogen atom of pyrrolidine on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov This is followed by the elimination of a chloride ion, typically facilitated by a base to neutralize the resulting hydrochloric acid. youtube.comwisc.edu
While often described as a straightforward SN2-type mechanism at the sulfur atom, the precise pathway can be complex. nih.gov The formation of the sulfonamide is generally a kinetically controlled process. nih.gov The reaction is highly efficient and is the standard industrial and laboratory route for creating such sulfonamide linkages. ekb.egnih.gov
While the formation of the sulfonamide bond is typically ionic, the aryl iodide portion of the molecule can participate in radical reactions. Aryl iodides can serve as precursors to aryl radicals under various conditions, including photochemical or transition-metal-catalyzed processes. nih.gov Furthermore, radical-mediated Smiles-type rearrangements have been observed in aromatic sulfonamides, where an alkyl radical can induce an ipso-attack on the arenesulfonate, leading to rearrangement. rsc.org Such radical cascades can be used to form complex structures like arylethylamines from sulfonamide precursors. nih.gov
Rearrangement reactions offer powerful methods for skeletal reorganization in organic molecules. While direct evidence for sigmatropic rearrangements involving this compound is not prominent, related sulfonamide structures are known to undergo such transformations.
morressier.commorressier.com-Sigmatropic Rearrangements: The Claisen rearrangement, a classic morressier.commorressier.com-sigmatropic reaction, transforms allyl vinyl ethers into γ,δ-unsaturated carbonyls. wikipedia.orglibretexts.org Analogous rearrangements can occur in sulfur-containing systems.
nih.govmorressier.com-Sigmatropic Rearrangements: The Mislow-Evans rearrangement of allylic sulfoxides to allylic sulfenate esters is a well-known example of a nih.govmorressier.com-sigmatropic shift, often used in asymmetric synthesis. researchgate.net Another relevant transformation is the Doyle-Kirmse reaction, which involves the nih.govmorressier.com-sigmatropic rearrangement of a sulfonium (B1226848) ylide. researchgate.netrsc.org
Smiles Rearrangement: A notable transformation for aryl sulfonamides is the Smiles rearrangement and its variants (e.g., Truce-Smiles). acs.org This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile, tethered by a side chain, displaces the sulfonyl group from the aromatic ring. Radical versions of this rearrangement are also known, proceeding via ipso-substitution. rsc.org For arenesulfonamides to rearrange, the amide nitrogen often needs to be substituted with an electron-withdrawing group. rsc.org
These examples from related systems suggest that under the appropriate conditions, the sulfonamide scaffold of this compound could potentially be induced to undergo rearrangement, although such reactivity is not its primary application.
Role as a Synthon or Intermediate in Complex Molecule Synthesis
The primary synthetic utility of this compound lies in its role as a bifunctional synthon. The iodophenyl group acts as a versatile "handle" for introducing the entire 1-(phenylsulfonyl)pyrrolidine (B181110) moiety into a larger molecule via cross-coupling reactions. acs.org
This strategy is particularly valuable in medicinal chemistry and materials science, where the sulfonamide group is a common pharmacophore and the pyrrolidine ring can influence solubility and conformational properties. researchgate.netnih.gov For example, aryl iodides are frequently used as advanced intermediates in the synthesis of pharmaceuticals. nih.gov The ability to couple this compound with other complex fragments allows for the modular and efficient assembly of novel and potentially bioactive compounds. nih.gov The compound has been used in the synthesis of inhibitors for enzymes like ALK5 kinase, demonstrating its practical application in drug discovery programs. nih.gov Another example includes its use as a building block for creating complex heterocyclic systems like (S)-1-(4-methoxybenzyl)-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione. nih.gov
The following table details examples of complex molecules synthesized using aryl iodides as key intermediates in palladium-catalyzed reactions, illustrating the synthetic potential of this compound.
| Starting Aryl Iodide Type | Reaction Type | Coupling Partner | Product Class | Significance |
| Complex drug precursor | Ullmann-type Coupling | N-(methylthio)pivalamide | S-methyl sulfilimine | Demonstrates utility in modifying advanced drug intermediates. nih.gov |
| 2-Iodo-4-(phenylchalcogenyl)-1-butenes | Sonogashira, Heck, etc. | Alkynes, Alkenes, etc. | Functionalized butenes | Shows role of nearby functional groups in facilitating coupling. nih.gov |
| Substituted pyrazole | C-H Activation/Arylation | N/A | Arylated pyrrolo[1,2-b]pyrazoles | Used in the synthesis of selective ALK5 kinase inhibitors. nih.gov |
| 4-(p-Iodophenyl)butyric acid conjugate | Conjugation to peptide | N/A | Radiopharmaceuticals | The iodophenyl group serves as part of an albumin-binding moiety to improve pharmacokinetics for PET imaging. nih.gov |
Advanced Spectroscopic and Structural Characterization of 1 4 Iodophenyl Sulfonyl Pyrrolidine and Analogs
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. openaccessjournals.com This method allows for the elucidation of molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules. openaccessjournals.comnih.gov Although a crystal structure for 1-((4-iodophenyl)sulfonyl)pyrrolidine has not been reported, analysis of its analogs provides significant insights.
The molecular conformation of N-arylsulfonylpyrrolidines is largely defined by the geometry of the sulfonamide linkage and the relative orientation of the aryl and pyrrolidine (B122466) rings. In the case of the analogous compound, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the sulfur atom of the sulfonamide group exhibits a slightly distorted tetrahedral geometry. nih.gov
Table 1: Selected Bond Lengths and Torsion Angles for 1-[(4-methylbenzene)sulfonyl]pyrrolidine nih.govyoutube.com
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths | |
| S1=O1 | 1.4357 (16) |
| S1=O2 | 1.4349 (16) |
| S1—N1 | 1.625 (2) |
| S1—C5 | 1.770 (2) |
| Torsion Angles | |
| C5—S1—N1—C1 | -65.62 (18) |
Data obtained from the crystallographic study of 1-[(4-methylbenzene)sulfonyl]pyrrolidine.
The packing of N-arylsulfonylpyrrolidine molecules in the crystalline state is governed by a variety of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, are fundamental in dictating the supramolecular architecture. reddit.com
In the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, molecules are linked through a combination of intermolecular C—H···O hydrogen bonds, C—H···π interactions, and π–π stacking interactions. nih.govyoutube.com The C—H···O hydrogen bonds form between an aromatic C-H group and a sulfonamide oxygen atom. nih.gov The π–π interactions exhibit a centroid-to-centroid distance of 3.8162 (15) Å. nih.gov These collective interactions result in the formation of sheets within the crystal lattice. nih.govyoutube.com
Similarly, for 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, the crystal structure is stabilized by strong N-H···O hydrogen bonds, which create two-dimensional sheets with R2(18) ring motifs. youtube.comyoutube.com Weak C-H···π interactions also contribute to the formation of a three-dimensional network. youtube.comyoutube.com The study of a nitro-substituted analog, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, also highlights the importance of O–H···O intermolecular hydrogen bonding in its crystal packing. universalclass.com
Table 2: Intermolecular Interactions in Analogs of this compound
| Analog Compound | Types of Interactions Observed |
|---|---|
| 1-[(4-methylbenzene)sulfonyl]pyrrolidine | C—H···O hydrogen bonds, C—H···π interactions, π–π stacking nih.govyoutube.com |
| 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | N-H···O hydrogen bonds, C-H···π interactions youtube.comyoutube.com |
X-ray crystallography is a definitive method for determining the absolute and relative stereochemistry of chiral molecules. nih.gov For a chiral compound to be resolved by X-ray diffraction, it must crystallize in one of the 65 Sohncke groups (chiral space groups). The resulting electron density map provides the precise spatial arrangement of atoms, allowing for the unambiguous assignment of stereocenters. nih.gov
In the context of sulfonylpyrrolidine derivatives, if a chiral center is present, such as in substituted pyrrolidine rings like in 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, single-crystal X-ray diffraction can be used to determine its absolute configuration. nih.gov For instance, the analysis of a chiral compound will yield the specific (R) or (S) configuration of each stereocenter. While the title compound, this compound, is achiral, derivatives with stereocenters would rely on this technique for full structural elucidation.
Other Advanced Spectroscopic Techniques for Structural Elucidation
In addition to X-ray crystallography, other spectroscopic methods are essential for the complete characterization of N-arylsulfonylpyrrolidines.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable. In the study of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, the absence of a characteristic downfield 1H NMR peak for the pyrrolidine ring proton and the presence of an S–N stretching vibration in the FTIR spectrum (at 857.82 cm⁻¹) were strong indicators of the successful formation of the sulfonamide. nih.gov
Computational chemistry, often used in conjunction with experimental spectroscopy, can aid in the assignment of spectral signals and provide deeper insights into the electronic structure of the molecule. mdpi.com For example, Density Functional Theory (DFT) calculations have been used to correlate experimental and calculated geometric parameters and to simulate UV spectra for compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. youtube.comyoutube.com These computational studies can also predict NMR chemical shifts, which, despite some discrepancies with experimental values due to solvent effects, are a useful tool in structural confirmation. mdpi.com
Table 3: Spectroscopic Data for an Analogous Sulfonamide nih.gov
| Spectroscopic Technique | Key Finding for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid |
|---|---|
| ¹H NMR | Absence of characteristic downfield pyrrolidine ring proton peak confirms substitution. |
| FTIR | Presence of S–N stretching vibration at 857.82 cm⁻¹ indicates sulfonamide formation. |
Computational Chemistry and Theoretical Studies of 1 4 Iodophenyl Sulfonyl Pyrrolidine
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of properties, from the geometry and electronic environment to the energetics of chemical reactions.
The electronic structure of 1-((4-Iodophenyl)sulfonyl)pyrrolidine is fundamental to its chemical reactivity and physical properties. Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. researchgate.netwisc.edu NBO analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
For this compound, NBO analysis would reveal key electronic features:
Charge Distribution: It can quantify the partial atomic charges on each atom, highlighting the polar nature of the S-N and S=O bonds within the sulfonamide group. The iodine atom, being highly electronegative, would also exhibit a significant negative partial charge.
Hybridization: The analysis details the hybridization of atomic orbitals contributing to each bond, such as the sp³ hybridization of the carbon and nitrogen atoms in the pyrrolidine (B122466) ring and the sp² hybridization of carbons in the phenyl ring.
Donor-Acceptor Interactions: A crucial aspect of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. In this molecule, significant interactions would be expected between the lone pairs of the sulfonyl oxygen atoms and the antibonding orbitals of adjacent bonds, as well as between the π-orbitals of the phenyl ring and the sulfonyl group.
Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ(S-N) | ~5-10 | Hyperconjugation (lone pair to antibonding σ) |
| LP (O) | σ(S-C) | ~5-10 | Hyperconjugation (lone pair to antibonding σ) |
| LP (N) | σ(S-O) | ~2-5 | Hyperconjugation (lone pair to antibonding σ) |
| π (C-C) | σ(S-C) | ~1-3 | π-system interaction with the sulfonyl group |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The values are illustrative and based on typical findings for similar structures.
Theoretical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of its mechanism. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them.
The synthesis of this compound typically involves the reaction of 4-iodophenylsulfonyl chloride with pyrrolidine in the presence of a base. nih.gov Computational studies can model this nucleophilic substitution reaction. By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed.
Transition state calculations would focus on locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The geometry of this transition state would reveal the precise arrangement of atoms as the new S-N bond is formed and the S-Cl bond is broken. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Such studies on related sulfonamide formations confirm the stepwise or concerted nature of the mechanism.
Conformational Analysis and Molecular Modeling
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt.
Molecular modeling techniques, ranging from rapid molecular mechanics to more accurate quantum chemical methods, are used to explore the conformational landscape. Key conformational features for this molecule include:
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. bohrium.com Computational methods can determine the relative energies of these puckers.
Torsion Angles: The rotation around the S-N and S-C bonds defines the relative orientation of the pyrrolidine ring and the iodophenyl group with respect to the central sulfonyl group. Calculations can identify the preferred dihedral angles that minimize steric hindrance and maximize stabilizing electronic interactions.
Studies on structurally similar compounds, such as 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, have utilized Density Functional Theory (DFT) to optimize the molecular geometry and understand these conformational preferences. nih.gov The orientation of the aromatic ring relative to the sulfonamide group is a critical parameter determined through these analyses.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling seeks to correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com Computational methods are central to modern SAR studies, providing a framework for rational drug design.
For this compound to exert a biological effect, it must first bind to a specific molecular target, typically a protein or enzyme. Molecular docking is a computational technique that predicts the preferred binding mode and affinity of a ligand to a target's binding site.
While the specific target for this compound may vary depending on the therapeutic context, the general process involves:
Target Preparation: Obtaining the 3D structure of the target protein, usually from X-ray crystallography or cryo-electron microscopy.
Ligand Preparation: Generating a low-energy 3D conformation of this compound.
Docking Simulation: Placing the ligand in the target's binding site and using a scoring function to evaluate thousands of possible binding poses, ranking them based on predicted binding affinity.
The results of a docking simulation would highlight key intermolecular interactions, such as:
Hydrogen Bonds: The sulfonyl oxygens are potent hydrogen bond acceptors.
Halogen Bonds: The iodine atom on the phenyl ring can act as a halogen bond donor, a specific and directional non-covalent interaction.
Hydrophobic Interactions: The pyrrolidine ring and the phenyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
SAR studies on related sulfonamide inhibitors, for instance those targeting the aldo-keto reductase enzyme AKR1C3, have shown that the sulfonamide group is often critical for activity and that variations in the rings attached to it significantly impact potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical model that quantitatively describes the relationship between a set of molecular descriptors and biological activity. nih.govbrieflands.com
To develop a QSAR model for a series of analogs based on the this compound scaffold, the following steps would be taken:
Data Set Assembly: A series of compounds with varying substituents on the phenyl and pyrrolidine rings would be synthesized and their biological activity (e.g., IC₅₀) measured.
Descriptor Calculation: For each compound, a large number of molecular descriptors would be calculated. These can be categorized as:
Electronic: Partial charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific shape indices.
Lipophilic: LogP (partition coefficient), a measure of hydrophobicity.
Topological: Descriptors based on the 2D graph of the molecule.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates a subset of the most relevant descriptors to the observed activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds).
A successful QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons. | |
| Dipole Moment | Measures the overall polarity of the molecule. | |
| Steric | Molecular Weight (MW) | Overall size of the molecule. |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability. | |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, affecting membrane passage. |
| Topological | Wiener Index | Describes molecular branching. |
Applications in Chemical Biology and Medicinal Chemistry Research
Exploration of Biological Activities for N-Sulfonylpyrrolidine Derivatives
The N-sulfonylpyrrolidine core structure is a versatile pharmacophore found in a variety of biologically active molecules. The incorporation of a sulfonyl group linked to a pyrrolidine (B122466) ring has been shown to confer a range of pharmacological properties, from antimicrobial to anticancer effects. tandfonline.com The nature of the substituent on the phenyl ring of the sulfonyl group plays a crucial role in modulating the biological activity of these derivatives.
Antiviral Research (e.g., Respiratory Syncytial Virus (hRSV) Inhibition)
While direct studies on the antiviral activity of 1-((4-Iodophenyl)sulfonyl)pyrrolidine against human Respiratory Syncytial Virus (hRSV) are not extensively documented in the reviewed literature, the broader class of sulfonamide derivatives has been a subject of antiviral research. nih.gov Sulfonamides have been investigated for their potential to inhibit various viruses, including coxsackievirus, enteroviruses, and even SARS-CoV-2. nih.gov For instance, certain sulfonamide derivatives have demonstrated the ability to reduce the viral load of Herpes Simplex Virus-1 (HSV-1) by 70-90%. nih.gov
Research into other natural compounds has identified potential anti-hRSV agents. Carnosic acid, for example, has been shown to effectively suppress the replication of both A- and B-type hRSV in a concentration-dependent manner. nih.gov This suggests that diverse chemical scaffolds are being explored for hRSV inhibition. Although specific data on this compound is lacking, the known antiviral properties of the wider sulfonamide class suggest that it could be a candidate for future antiviral screening programs, including against hRSV.
Anticancer Research and Enzyme Inhibition
N-sulfonylpyrrolidine derivatives have emerged as a promising scaffold in the design of anticancer agents, primarily through the inhibition of specific enzymes that play a critical role in cancer cell proliferation and survival.
Recent advancements in cancer chemotherapy have identified human deoxyuridine triphosphatase (dUTPase) as a viable target. The inhibition of dUTPase can enhance the efficacy of chemotherapeutic agents like 5-fluorouracil. tandfonline.com Research has shown that N-sulfonylpyrrolidine-containing uracil (B121893) derivatives are a promising class of dUTPase inhibitors. tandfonline.comnih.gov
In a notable study, a series of these derivatives were synthesized and evaluated for their ability to inhibit human dUTPase. One of the compounds, 12k , demonstrated excellent potency with a half-maximal inhibitory concentration (IC50) of 0.15 μM. tandfonline.comnih.gov Furthermore, compounds 12a and 16a from this series were found to significantly enhance the growth inhibition activity of 5-fluoro-2′-deoxyuridine (FUDR) in HeLa S3 cells. tandfonline.comnih.gov X-ray crystallography of compound 16a in complex with human dUTPase revealed a unique binding mode, where the uracil ring and the phenyl ring of the inhibitor occupy the uracil recognition site and a hydrophobic pocket, respectively, in a stacked conformation. tandfonline.comnih.gov This structural insight provides a basis for the rational design of more potent and selective dUTPase inhibitors based on the N-sulfonylpyrrolidine scaffold.
Table 1: dUTPase Inhibitory Activity of N-Sulfonylpyrrolidine-Containing Uracil Derivatives
| Compound | dUTPase IC50 (μM) | FUDR EC50 (μM) in HeLa S3 cells (in combination) |
|---|---|---|
| 12k | 0.15 | Not Reported |
| 12a | Not Reported | 0.30 |
| 16a | Not Reported | 0.27 |
Data sourced from studies on N-sulfonylpyrrolidine-containing uracil derivatives. tandfonline.comnih.gov
Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC), by its role in androgen biosynthesis. nih.gov Consequently, the development of AKR1C3 inhibitors is an active area of anticancer research. nih.gov While direct inhibition of AKR1C3 by this compound has not been reported, structurally related N-phenylsulfonyl derivatives have been investigated.
For instance, a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and isoform-selective non-carboxylate inhibitors of AKR1C3, with some compounds exhibiting inhibitory concentrations in the sub-100 nM range. Structure-activity relationship (SAR) studies of these compounds revealed that the sulfonamide group is critical for their activity. Computational modeling studies on other AKR1C3 inhibitors, such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, have provided insights into the structural basis for their selectivity over other AKR1C isoforms, highlighting the importance of the inhibitor's binding mode within the enzyme's active site. nih.gov These findings suggest that the N-phenylsulfonylpyrrolidine scaffold holds potential for the development of selective AKR1C3 inhibitors.
Antibacterial and Anti-Biofilm Activities
The rise of antibiotic resistance has necessitated the search for new antibacterial agents. Sulfonamide-containing compounds have a long history as antimicrobial drugs. mdpi.com Research into novel sulfonamide derivatives, including those with a pyrrolidine moiety, continues to be an important area of investigation.
Studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share the bromophenyl sulfonyl structural feature with the iodo-analog, have shown promising antimicrobial activity, particularly against Gram-positive pathogens. mdpi.com A substructure search revealed that compounds with a 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold exhibit a wide range of minimal inhibitory concentration (MIC) values, from 2.5 to 1024 μg/mL, indicating that the nature of the substituent attached to this core is critical for potency. mdpi.com
Furthermore, some of these derivatives have demonstrated the potential to combat biofilm-associated infections, such as those caused by Enterococcus faecium. mdpi.com Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and the host immune system. nih.govnih.govmdpi.com The ability of certain N-acyl-α-amino acid derivatives containing the 4-[(4-bromophenyl)sulfonyl]phenyl moiety to tackle these resilient bacterial communities highlights their therapeutic potential. mdpi.com While specific data for this compound is not available, the activity of its bromo-analog suggests it may also possess antibacterial and anti-biofilm properties.
Table 2: Antimicrobial Activity of a Related 4-Bromophenyl Sulfonyl Derivative
| Compound | Target Organism | Activity |
|---|---|---|
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Enterococcus faecium | Promising anti-biofilm activity |
Data sourced from a study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. mdpi.com
Investigation of Other Biological Modulations
The biological activities of N-sulfonylpyrrolidine derivatives extend beyond antiviral, anticancer, and antibacterial effects. One area of investigation is their role as inhibitors of matrix metalloproteinases (MMPs). While no specific data on this compound as an MMP inhibitor was found, a pharmaceutical patent describes novel sulfonamide derivatives as useful inhibitors of MMPs. These enzymes are involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including cancer metastasis and inflammation. The ability to selectively inhibit MMPs is a key goal in the development of new therapeutic agents.
Scaffold Development for Bioactive Molecules
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an exemplary scaffold, providing a three-dimensional framework that is amenable to synthetic modification. The pyrrolidine ring offers a non-planar, sp³-rich structure, which is increasingly sought after in drug design to improve properties such as solubility and to enable more specific interactions with biological targets. nih.govnih.gov The 4-iodophenylsulfonyl group not only imparts specific conformational constraints but also presents a reactive handle for further chemical elaboration.
N-Fused Pyrrolidine Derivatives as Skeletons of Bioactive Compounds
While the term "N-fused" typically refers to bicyclic systems where the nitrogen atom is at a bridgehead, the principle of using the pyrrolidine nitrogen as a point of connection to build larger, more complex structures is highly relevant to N-sulfonylated pyrrolidines. The N-arylsulfonylpyrrolidine motif is a key structural element in a variety of biologically active compounds. For instance, a class of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles has been identified as potent ligands for the 5-HT6 serotonin (B10506) receptor, a target for cognitive disorders. nih.gov In these molecules, the arylsulfonyl group links the pyrrolidine to an indole (B1671886) moiety, demonstrating how this linkage is crucial for biological activity.
Furthermore, patent literature discloses 1-arenesulfonyl-2-aryl-pyrrolidine derivatives for the potential treatment of central nervous system (CNS) disorders, highlighting the therapeutic relevance of this structural class. google.com The 4-iodophenyl group in this compound is of particular synthetic utility. The iodine atom serves as a versatile functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the straightforward introduction of a wide array of aryl, alkyl, and alkyne substituents, thereby enabling the rapid generation of diverse libraries of compounds for biological screening. The iodine atom itself can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. nih.gov
Pyrrolidine as a Core Structure in Natural Products and Pharmaceuticals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, being a fundamental component of numerous natural products and FDA-approved pharmaceuticals. nih.gov Its prevalence stems from several advantageous properties. The five-membered saturated ring is conformationally flexible yet predictable, a phenomenon sometimes referred to as "pseudorotation," which allows it to adopt various shapes to fit into protein binding pockets. nih.govnih.gov This three-dimensional character is a significant advantage over flat, aromatic systems.
The pyrrolidine nucleus is found in a wide range of natural alkaloids with diverse biological activities. This natural precedent has inspired medicinal chemists to incorporate the pyrrolidine ring into synthetic molecules to improve their pharmacological profiles. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating interactions with biological targets. nih.gov Its presence can also enhance the aqueous solubility and other physicochemical properties of a drug molecule. nih.gov
The stereochemistry of the pyrrolidine ring is another critical aspect of its utility. With the potential for multiple stereocenters, a variety of stereoisomers can be synthesized, each potentially having a distinct biological activity profile. nih.govnih.gov This allows for fine-tuning the interaction with chiral biological macromolecules like enzymes and receptors. The incorporation of the pyrrolidine scaffold has been a successful strategy in developing drugs for a wide range of therapeutic areas, including central nervous system diseases, cancer, and infectious diseases. nih.gov
Future Research Directions
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While the synthesis of arylsulfonamides is a well-established process, future research can focus on developing more efficient and selective methods for preparing 1-((4-Iodophenyl)sulfonyl)pyrrolidine. Current methods typically involve the reaction of 4-iodobenzenesulfonyl chloride with pyrrolidine (B122466) in the presence of a base. However, these can be improved by exploring greener and more atom-economical approaches.
Future investigations could target:
Catalytic Direct C-H Sulfonamidation: Developing novel transition-metal-catalyzed reactions that could directly couple 4-iodobenzene with a pyrrolidine-containing sulfonamide precursor, avoiding the need to pre-functionalize the iodobenzene (B50100) to the sulfonyl chloride.
Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, leading to higher purity and yields.
Enzymatic Synthesis: Exploring the use of engineered enzymes for the selective sulfonylation of pyrrolidine could provide a highly selective and environmentally friendly alternative to traditional chemical methods.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges |
| Catalytic Direct C-H Sulfonamidation | High atom economy, reduced waste | Catalyst development, regioselectivity control |
| Flow Chemistry Synthesis | Enhanced safety, scalability, purity | Reactor design, optimization of reaction parameters |
| Enzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |
Exploration of New Reactivity Profiles for the Iodophenylsulfonyl Moiety in Complex Transformations
The iodophenyl group in this compound is a key functional handle for a variety of cross-coupling reactions. While standard transformations like Suzuki, Heck, and Sonogashira couplings are well-known, future research can delve into more complex and novel transformations to access a wider range of molecular architectures.
Potential areas of exploration include:
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to engage the C-I bond in novel coupling reactions, such as C-N, C-O, and C-S bond formations under mild conditions.
Palladium-Catalyzed Carbonylative Couplings: Developing efficient methods for the insertion of carbon monoxide to form ketones, esters, and amides, thereby introducing a new functional group for further diversification.
Multi-component Reactions: Designing one-pot, multi-component reactions where this compound acts as a key building block to rapidly construct complex molecules.
Table 2 highlights some advanced cross-coupling reactions that could be explored.
Table 2: Advanced Cross-Coupling Reactions for Exploration
| Reaction Type | Potential Products | Significance |
| Photoredox-mediated C-N Coupling | Arylamines | Access to novel scaffolds for medicinal chemistry |
| Carbonylative Heck Reaction | Cinnamoyl derivatives | Synthesis of complex natural product analogues |
| Suzuki Polycondensation | Conjugated polymers | Development of new materials with interesting electronic properties |
Advanced Computational Studies for Rational Molecular Design and Mechanistic Insights
Computational chemistry offers powerful tools to guide the rational design of new derivatives of this compound and to understand the mechanisms of their reactions. Future research should leverage advanced computational methods to accelerate the discovery process.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: Performing DFT calculations to elucidate the mechanisms of novel reactions involving the iodophenylsulfonyl moiety, helping to optimize reaction conditions and predict outcomes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models for series of compounds derived from this compound to predict their biological activity and guide the design of more potent analogues.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the binding of these compounds to biological targets, providing insights into the key interactions that drive their activity. Research has already shown that introducing a pyrrolidine group can enhance activity and selectivity for targets like PPARδ. nih.gov
Diversification Strategies for Lead Generation in Chemical Biology Research
The structure of this compound is an excellent starting point for generating libraries of diverse compounds for screening in chemical biology and drug discovery. The presence of the reactive iodine atom allows for a wide range of modifications.
Future diversification strategies could include:
Parallel Synthesis: Employing parallel synthesis techniques to rapidly generate a large library of analogues by reacting this compound with a variety of coupling partners in a high-throughput manner.
Fragment-Based Drug Discovery (FBDD): Using the iodophenylsulfonyl or pyrrolidine fragments as starting points for FBDD campaigns, where small fragments are screened for binding to a biological target and then grown or linked to generate more potent leads.
DNA-Encoded Library (DEL) Technology: Incorporating this compound into a DEL, allowing for the screening of billions of compounds against a wide range of protein targets simultaneously.
The diversification potential stemming from the iodo-substituent is summarized in Table 3.
Table 3: Diversification Strategies Based on the Iodophenyl Moiety
| Strategy | Approach | Potential Outcome |
| Parallel Synthesis | High-throughput cross-coupling reactions | Large library of diverse analogues for screening |
| Fragment-Based Drug Discovery | Screening of iodophenylsulfonyl or pyrrolidine fragments | Identification of novel binding fragments for lead optimization |
| DNA-Encoded Library Technology | Incorporation into a DNA-encoded library | Unbiased screening against a wide range of biological targets |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1-((4-Iodophenyl)sulfonyl)pyrrolidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition metal-catalyzed coupling. For instance, alkyl electrophiles (e.g., bromopentyl sulfonamides) react with aryl zinc reagents (e.g., phenylzinc iodide) under nickel catalysis to yield enantiomerically enriched products. Purification via column chromatography (10% ethyl acetate/hexanes) achieves high yields (84–86%) and enantiomeric excess (96% ee) . Mild conditions using CuI-catalyzed 1,3-cycloaddition have also been employed to synthesize derivatives, enabling one-pot conversion to triazolyl analogs .
Q. How is purification optimized for this sulfonamide derivative?
- Methodological Answer : Column chromatography with gradients of ethyl acetate/hexanes (e.g., 10% ethyl acetate) is effective for isolating the compound. For enantiopure samples, preparative HPLC on chiral columns (e.g., CHIRALPAK AD-H) with 2% i-PrOH/hexanes at 1.0 mL/min resolves enantiomers (retention times: 13.8 min minor, 20.2 min major) .
Q. Which solvents are optimal for reactions involving this compound?
- Methodological Answer : Polar aprotic solvents like DMF, DMSO, or THF are preferred due to their ability to stabilize intermediates and enhance reaction rates. Pyridine is particularly useful for facilitating sulfonylation and nucleophilic substitutions .
Advanced Research Questions
Q. How can enantiomeric purity be validated for chiral derivatives?
- Methodological Answer : Enantiomeric excess (ee) is determined using chiral HPLC with a CHIRALPAK AD-H column. Mobile phases like 2% i-PrOH/hexanes at 1.0 mL/min provide baseline separation. Confirmation via circular dichroism (CD) or X-ray crystallography is recommended for absolute stereochemistry assignment .
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Methodological Answer : Density functional theory (DFT) and molecular docking (e.g., with carbonic anhydrase II/IX) assess binding affinities. Hirshfeld surface analysis and molecular electrostatic potential maps reveal non-covalent interactions (e.g., hydrogen bonds, π-stacking) critical for target engagement .
Q. How can functional groups be introduced to modulate bioactivity?
- Methodological Answer : Substituents at the pyrrolidine nitrogen or iodophenyl ring can be modified via:
- CuI-catalyzed cycloaddition to introduce triazolyl groups .
- Suzuki-Miyaura coupling to replace iodine with aryl/heteroaryl groups.
Structure-activity relationship (SAR) studies should prioritize substituents affecting steric bulk and electronic properties .
Q. What in vitro assays assess the biological activity of derivatives?
- Methodological Answer : Derivatives are evaluated in:
- Enzyme inhibition assays (e.g., carbonic anhydrase, glycosidases) using spectrophotometric methods.
- Cell-based assays (e.g., organoid differentiation models) to study insulin secretion or tumor growth modulation .
Data Contradictions and Resolutions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 84% vs. 86% in replicate runs) may arise from minor variations in catalyst loading or reaction temperature. Standardized protocols with inert atmospheres (N₂/Ar) improve reproducibility .
- Solvent Compatibility : While polar aprotic solvents are generally preferred, THF may induce side reactions in strongly acidic conditions. Pre-screening solvents via DFT calculations optimizes compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
